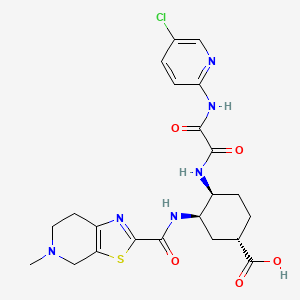
D21-2393
Overview
Description
Mechanism of Action
Target of Action
D21-2393, also known as Edoxaban M4, is an active metabolite of Edoxaban . The primary target of this compound is Factor Xa (FXa) . FXa is a key enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of fibrin clots .
Mode of Action
Edoxaban M4 acts as a direct and selective inhibitor of FXa . By binding to free FXa as well as FXa bound to the prothrombinase complex, Edoxaban M4 attenuates thrombin generation, and consequently, thrombus formation .
Biochemical Pathways
The inhibition of FXa by Edoxaban M4 affects the coagulation cascade, specifically the conversion of prothrombin to thrombin. This results in a decrease in thrombin generation and a subsequent reduction in fibrin clot formation . This action impacts both the intrinsic and extrinsic pathways of the clotting cascade .
Pharmacokinetics
The pharmacokinetics of Edoxaban M4 show reproducible, but concentration-dependent effects . .
Result of Action
The molecular and cellular effects of Edoxaban M4’s action result in a reduction in thrombin generation and fibrin clot formation . This leads to an overall anticoagulant effect, reducing the risk of thromboembolic events .
Action Environment
The action, efficacy, and stability of Edoxaban M4 can be influenced by various environmental factors. For instance, the presence of pharmacological inhibitors of P-gp and OATP1B1, which Edoxaban M4 is a substrate of, can affect its exposure . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of D21-2393 are closely related to its parent compound, Edoxaban. As an active metabolite, this compound shows reproducible, but concentration-dependent matrix effects . It interacts with the enzyme Factor Xa, inhibiting its activity and thus playing a crucial role in the coagulation cascade .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Factor Xa, a key enzyme in the coagulation cascade . By inhibiting this enzyme, this compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound are concentration-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D21-2393 involves multiple steps, starting from the parent compound Edoxaban. The process includes specific reaction conditions such as temperature control, pH adjustments, and the use of various solvents and reagents . The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: D21-2393 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their pharmacological properties .
Scientific Research Applications
Chemistry: In chemistry, D21-2393 is used as a reference compound for studying the inhibition of factor Xa. It is also used in the development of new anticoagulant drugs .
Biology: In biological research, this compound is used to study the biochemical pathways involved in coagulation and thrombosis. It helps in understanding the molecular mechanisms of anticoagulation .
Medicine: In medicine, this compound is studied for its potential therapeutic applications in preventing and treating thromboembolic disorders. It is also used in clinical trials to evaluate the efficacy and safety of new anticoagulant therapies .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of anticoagulant drugs. It is also used in the production of diagnostic reagents for coagulation assays .
Comparison with Similar Compounds
Rivaroxaban: Another factor Xa inhibitor with similar anticoagulant properties.
Apixaban: A factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.
Dabigatran: A direct thrombin inhibitor with anticoagulant effects.
Uniqueness of D21-2393: this compound is unique due to its specific pharmacokinetic and pharmacodynamic properties. It shows reproducible, concentration-dependent matrix effects and has been extensively studied for its role as an active metabolite of Edoxaban . Its unique chemical structure and mechanism of action make it a valuable compound in anticoagulation research and therapy .
Properties
IUPAC Name |
(1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O5S/c1-29-7-6-14-16(10-29)35-21(27-14)20(32)26-15-8-11(22(33)34)2-4-13(15)25-18(30)19(31)28-17-5-3-12(23)9-24-17/h3,5,9,11,13,15H,2,4,6-8,10H2,1H3,(H,25,30)(H,26,32)(H,33,34)(H,24,28,31)/t11-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYMJNYAASVNAP-CORIIIEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834919-19-6 | |
| Record name | D21-2393 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834919196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D21-2393 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV344R972X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying D21-2393 in the context of edoxaban therapy?
A: Edoxaban, an oral anticoagulant, is primarily metabolized into this compound (Cyclohexanecarboxylic acid, 4-((2-((5-chloro-2-pyridinyl)amino)-2-oxoacetyl)amino)-3-(((4,5,6,7-tetrahydro-5-methylthiazolo(5,4-C)pyridin-2-yl)carbonyl)amino)-, (1S,3R,4S)-). Research suggests that this compound also exhibits anticoagulant activity. [, , ] Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing edoxaban therapy, particularly in specific patient populations where metabolite ratios might differ.
Q2: How does food intake affect the pharmacokinetics of edoxaban and its metabolite this compound?
A: Studies in healthy Chinese volunteers indicate that while food intake doesn't significantly impact the maximum and total exposure of edoxaban, it does slightly delay its time to maximum concentration (tmax). [] Interestingly, the presence of food during edoxaban administration leads to lower exposure of this compound compared to fasting conditions. This suggests that food intake may influence the formation or absorption of this active metabolite.
Q3: Are there any known inter-ethnic differences in the pharmacokinetic profiles of edoxaban and this compound?
A: Research comparing the pharmacokinetic profiles of edoxaban and this compound in Chinese, Caucasian, and Japanese populations suggests that the overall characteristics are comparable. [, ] While some studies show minor differences in plasma exposure between men and women, these are generally considered clinically insignificant. []
Q4: Could drug-drug interactions or disease states alter the exposure levels of edoxaban and this compound?
A: Yes, certain drug-drug interactions and disease states, particularly renal impairment, can significantly influence the exposure levels of edoxaban and this compound. [] For instance, co-administration with drugs that inhibit specific enzymes or transporters involved in edoxaban metabolism, such as OATP1B1, can increase the plasma concentrations of both the parent drug and its metabolite. This heightened exposure could potentially amplify the anticoagulant effect and increase the risk of bleeding. Similarly, renal impairment can also lead to increased exposure to both compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



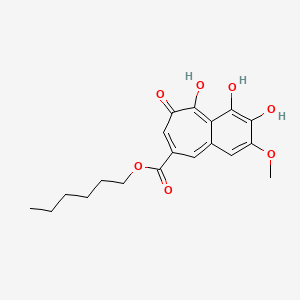
![(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B606833.png)
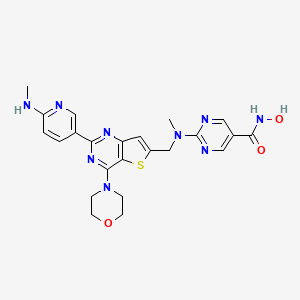

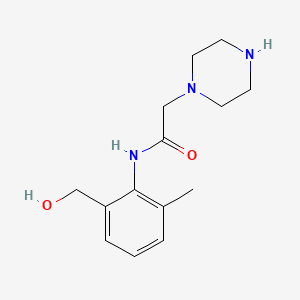
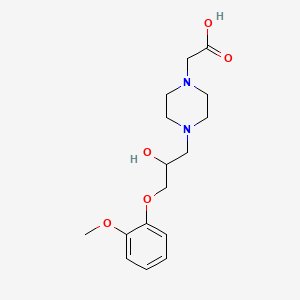
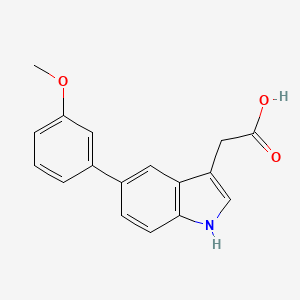

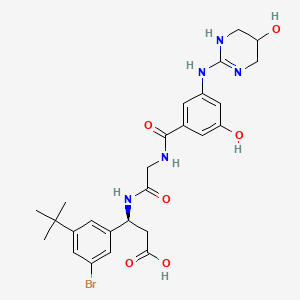
![disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate](/img/structure/B606849.png)
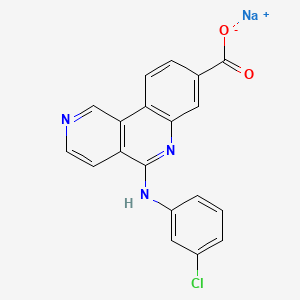
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B606854.png)
